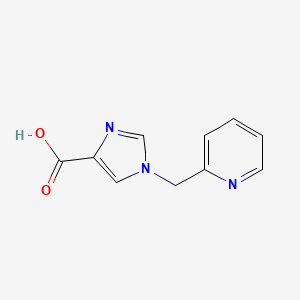

1-(Pyridin-2-ylmethyl)-1H-imidazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Pyridin-2-ylmethyl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Mecanismo De Acción

Target of action

Imidazole derivatives are known to interact with a variety of biological targets. They are the core structure of many natural products such as histidine, purine, and histamine . .

Mode of action

The mode of action of imidazole derivatives can vary widely depending on their specific chemical structure and the biological target they interact with . Without specific information on “1-(Pyridin-2-ylmethyl)-1H-imidazole-4-carboxylic acid”, it’s difficult to provide a detailed explanation of its mode of action.

Biochemical pathways

Imidazole derivatives can influence various biochemical pathways due to their broad range of biological activities . The specific pathways affected by “this compound” would depend on its specific biological targets, which are currently unknown.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Imidazole derivatives, in general, are known to be highly soluble in water and other polar solvents , which can influence their absorption and distribution.

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. Imidazole derivatives are amphoteric in nature, showing both acidic and basic properties , which could influence their behavior in different environments.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-2-ylmethyl)-1H-imidazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-aminopyridine with α-bromoketones under different conditions to form N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . The reaction conditions typically involve the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry, such as atom economy and metal-free conditions, are often applied to develop efficient and sustainable synthetic routes .

Análisis De Reacciones Químicas

Types of Reactions

1-(Pyridin-2-ylmethyl)-1H-imidazole-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like TBHP.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: TBHP in toluene is commonly used for oxidation reactions.

Reduction: Common reducing agents such as sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under mild conditions.

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines and pyridine derivatives .

Aplicaciones Científicas De Investigación

Antiviral Properties

One of the most significant applications of 1-(Pyridin-2-ylmethyl)-1H-imidazole-4-carboxylic acid is in the field of antiviral research, particularly against HIV. Recent studies have demonstrated that derivatives of this compound exhibit substantial inhibitory activity against HIV-1 integrase (IN), specifically disrupting the interaction between IN and LEDGF/p75, a cellular cofactor essential for viral replication .

In an AlphaScreen™ assay, several derivatives showed over 50% inhibition at a concentration of 100 µM, indicating their potential as lead compounds for further development into antiviral drugs. Notably, some compounds achieved inhibition rates close to existing reference inhibitors, suggesting that they could serve as promising candidates for therapeutic intervention against HIV .

Other Biological Activities

In addition to antiviral properties, compounds related to this compound have also been evaluated for other biological activities. For instance, their effects on various cellular pathways have been explored, including potential anti-cancer properties and modulation of enzyme activities involved in critical metabolic processes .

Case Studies

Several case studies have been documented to illustrate the efficacy and potential applications of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antiviral activity against HIV | Identified multiple derivatives with >50% inhibition of IN-LEDGF/p75 interaction |

| Study B | Assess cytotoxicity and selectivity | Compounds exhibited moderate cytotoxicity with CC50 values >200 µM |

| Study C | Investigate binding affinity to HIV integrase | Compounds showed selective binding to LEDGF/p75-binding pocket |

These studies collectively highlight the compound's promise as a scaffold for developing new antiviral agents and potentially other therapeutic modalities.

Comparación Con Compuestos Similares

Similar Compounds

N-(Pyridin-2-yl)amides: These compounds share a similar pyridine moiety and have significant biological and therapeutic value.

Imidazo[1,2-a]pyridines: These compounds are structurally related and have been extensively studied for their medicinal properties.

2-(Pyridin-2-yl)pyrimidine derivatives: These compounds exhibit a wide range of pharmacological activities and are used in the design of novel drugs.

Uniqueness

1-(Pyridin-2-ylmethyl)-1H-imidazole-4-carboxylic acid is unique due to its combination of pyridine and imidazole rings, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications in various fields, making it a valuable compound for research and development .

Actividad Biológica

1-(Pyridin-2-ylmethyl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that incorporates both pyridine and imidazole rings, making it a subject of interest in medicinal chemistry. Its unique structure allows for various biological activities, including potential therapeutic applications as an enzyme inhibitor and receptor modulator.

The compound has the chemical formula C10H9N3O2 and a molecular weight of approximately 203.20 g/mol. The presence of a carboxylic acid functional group enhances its reactivity and biological interactions.

Enzyme Inhibition

Research indicates that this compound may function as an enzyme inhibitor. It is particularly noted for its ability to bind to specific enzymes, modulating their activity by preventing substrate binding. This mechanism is crucial in the development of therapeutic agents targeting various diseases, including cancer and infectious diseases .

Antimicrobial Properties

The compound has been investigated for its antimicrobial properties. Studies have shown that derivatives of imidazole-4-carboxylic acids exhibit significant antibacterial and antifungal activities. For instance, certain derivatives have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Study on HIV-1 Integration

A study evaluated the compound's potential as an inhibitor of HIV-1 integrase, revealing that several derivatives exhibited over 50% inhibition of the IN-LEDGF/p75 interaction at concentrations around 100 μM. Notably, some compounds achieved inhibition rates close to 90%, indicating promising anti-HIV activity .

Antibacterial Activity Assessment

In vitro tests conducted on various derivatives showed that modifications to the imidazole ring significantly impacted antibacterial efficacy. For example, compounds with specific substituents demonstrated enhanced activity against E. coli and S. aureus, suggesting structure-activity relationships (SAR) that could guide future drug design .

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. The carboxylic acid group facilitates hydrogen bonding and electrostatic interactions with enzyme active sites or receptor binding domains, leading to altered enzymatic activity or receptor modulation.

Comparative Analysis

To better understand the biological potential of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-(Pyridin-2-yl)amides | Amide derivatives | Different functional groups on nitrogen |

| Imidazo[1,2-a]pyridines | Fused ring system | Contains fused imidazole and pyridine rings |

| 1-(Pyridin-4-ylmethyl)-1H-imidazole-4-carboxylic acid | Isomer | Varies in position of carboxylic group |

| 1-(Pyridin-4-ylmethyl)-1H-imidazole | Similar structure | Lacks carboxylic acid functionality |

Propiedades

IUPAC Name |

1-(pyridin-2-ylmethyl)imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-10(15)9-6-13(7-12-9)5-8-3-1-2-4-11-8/h1-4,6-7H,5H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOABLSXWJCSOCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN2C=C(N=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.